An In-Depth Technical Guide to 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
An In-Depth Technical Guide to 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a halogenated derivative of 4-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry. The pyrrolo[3,2-b]pyridine scaffold is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities.[1] The strategic placement of chloro and iodo substituents on this core structure provides medicinal chemists with versatile handles for further molecular elaboration, particularly through cross-coupling reactions, making it a valuable intermediate in the synthesis of complex drug candidates.[2] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and potential applications of this compound, offering a critical resource for researchers in drug discovery and development.
Physicochemical Properties
5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClIN₂ | [3] |
| Molecular Weight | 278.48 g/mol | [3] |
| CAS Number | 900514-08-1 | [3] |
| Appearance | Solid | |
| Melting Point | 228-229°C | [4] |
| Density | 2.2 ± 0.1 g/cm³ | [4] |
| SMILES | Clc1ccc2[nH]cc(I)c2n1 | |
| InChI Key | DTYKKMQQSSHZFS-UHFFFAOYSA-N |
Spectral Data Analysis
Detailed spectral data for 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is not extensively published. However, based on the analysis of the parent compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, and related halogenated azaindoles, the following spectral characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings. The pyrrole N-H proton typically appears as a broad singlet in the downfield region (around δ 9.85 ppm for the parent compound).[3] The protons on the pyridine ring will be influenced by the electron-withdrawing chloro group.
-
¹³C NMR: The carbon NMR spectrum will provide key information on the carbon skeleton. The carbons directly attached to the halogen atoms (C3-I and C5-Cl) will show characteristic shifts.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (278.48 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the high-resolution mass spectrum. For the parent compound, a low-resolution mass spectrum showed an [M+H]⁺ peak at m/z 153.[3]
Synthesis and Reactivity
The synthesis of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves a two-step process starting from a suitable pyridine precursor.
Step 1: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine
A common route to the 5-chloro-1H-pyrrolo[3,2-b]pyridine core involves a Sonogashira coupling followed by cyclization.[1]
Experimental Protocol:
-
Combine 2-bromo-6-chloropyridin-3-amine, copper(I) iodide, and triethylamine in N,N-dimethylformamide (DMF).
-
Degas the mixture with an inert gas (e.g., argon) for 30 minutes.
-
Add bis(triphenylphosphine)palladium(II) chloride and ethynyltrimethylsilane.
-
Heat the reaction mixture (e.g., to 80°C) for a specified time (e.g., 1 hour).
-
After cooling, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Caption: Synthetic workflow for 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine.
Step 2: Iodination of 5-Chloro-1H-pyrrolo[3,2-b]pyridine
The selective iodination at the C3 position of the pyrrole ring is a crucial step. This is typically achieved using an electrophilic iodinating agent.
Plausible Experimental Protocol:
-
Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine in a suitable solvent such as dichloromethane (DCM).
-
Add a base, such as potassium hydroxide (KOH), to the solution.
-
Add N-iodosuccinimide (NIS) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine.[5]
Chemical Reactivity and Applications in Drug Discovery
The presence of two different halogen atoms at distinct positions on the pyrrolopyridine core makes 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine a highly versatile building block for constructing diverse molecular libraries. The differential reactivity of the C-I and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for sequential and site-selective functionalization.
Generally, the C-I bond is more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings.[2][6] This allows for the selective introduction of a substituent at the 3-position while leaving the 5-chloro position available for a subsequent transformation. This strategic approach is invaluable in the synthesis of complex molecules, particularly kinase inhibitors, where precise positioning of various functional groups is critical for target binding and selectivity.[7]
The pyrrolo[3,2-b]pyridine scaffold is a key component in a number of kinase inhibitors, and this halogenated intermediate serves as a crucial starting point for the synthesis of analogs for structure-activity relationship (SAR) studies.[7][8]
Safety and Handling
5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is classified as an irritant.[4] It is harmful if swallowed (H302) and causes serious eye damage (H318). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- Zhang, C., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 2018.
- Santos, A. S., et al.
- Khaled, M. H. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 2022.
- Patel, H., et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 2023.
- Aarhus, et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2017.
- Santos, A. S., et al.
-
Orion Cientific. 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine , Package: 1g , Laibo Chem. Available at: [Link]
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ResearchGate. Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Available at: [Link]
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Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
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National Institutes of Health. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Available at: [Link]
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